molecular formula C56H82Br2N2O4 B13100425 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide

16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide

Cat. No.: B13100425
M. Wt: 1007.1 g/mol
InChI Key: WCXAXAPHORNQFH-UHFFFAOYSA-L
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Description

16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is a complex organic compound featuring pyridinium groups and long alkyl chains. This compound is notable for its unique structure, which combines aromatic rings with long hydrophobic tails, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide typically involves multiple steps. The process begins with the preparation of the pyridinium salts, followed by the coupling of these salts with long-chain alkyl halides. The final step involves the esterification of the resulting intermediate with 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps .

Chemical Reactions Analysis

Types of Reactions

16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide involves its interaction with biological membranes. The long hydrophobic chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    4,4′-Bipyridin-1-ium-1-ylhexadecyl benzoate: Similar structure but lacks the additional pyridinium group.

    Pyrazin-1-ium-1-ylhexadecyl benzoate: Contains a pyrazine ring instead of pyridine.

    4,4′-Bipyridin-1-ium-1-ylhexadecyl 4-[4-(4,4′-bipyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate: Similar but with bipyridine instead of pyridine.

Uniqueness

16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide is unique due to its dual pyridinium groups and long hydrophobic chains, which confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C56H82Br2N2O4

Molecular Weight

1007.1 g/mol

IUPAC Name

16-pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide

InChI

InChI=1S/C56H82N2O4.2BrH/c59-55(61-49-33-23-19-15-11-7-3-1-5-9-13-17-21-27-43-57-45-29-25-30-46-57)53-39-35-51(36-40-53)52-37-41-54(42-38-52)56(60)62-50-34-24-20-16-12-8-4-2-6-10-14-18-22-28-44-58-47-31-26-32-48-58;;/h25-26,29-32,35-42,45-48H,1-24,27-28,33-34,43-44,49-50H2;2*1H/q+2;;/p-2

InChI Key

WCXAXAPHORNQFH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCCCCCCCCCCCCCCCC[N+]4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

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